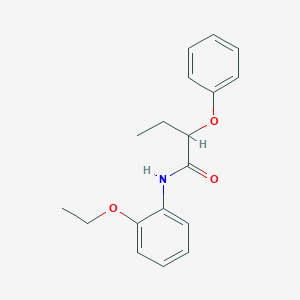

N-(2-ethoxyphenyl)-2-phenoxybutanamide

Description

N-(2-ethoxyphenyl)-2-phenoxybutanamide is a synthetically derived organic compound characterized by a butanamide backbone with a phenoxy group at the second carbon and a 2-ethoxyphenyl substituent on the amide nitrogen. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring and the phenoxy moiety contribute to its distinct physicochemical properties, influencing solubility, metabolic stability, and target interactions.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-phenoxybutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-3-16(22-14-10-6-5-7-11-14)18(20)19-15-12-8-9-13-17(15)21-4-2/h5-13,16H,3-4H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZKHAFHJQEQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1OCC)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-phenoxybutanamide typically involves the reaction of 2-ethoxyaniline with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-phenoxybutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the amide group to an amine.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in dimethylformamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-phenoxybutanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of N-(2-ethoxyphenyl)-2-phenoxybutanamide can be contextualized by comparing it to structurally related compounds, which differ in substituent groups, aromatic ring modifications, or chain lengths. Key comparisons are categorized below:

Halogenated Derivatives

- N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide (): Structural Features: Substitution of the ethoxy group with a methoxy (-OCH₃) and a chloro (-Cl) group at the 5-position of the phenyl ring. Unique Aspect: The chloro-methoxy combination improves metabolic stability compared to non-halogenated analogs.

- N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-phenylbutanamide (): Structural Features: Fluorine substitution at the meta position of the phenyl ring and a methoxyethyl chain.

Substituted Phenyl Derivatives

- N-(2-ethoxyphenyl)-2-(2-nitrophenyl)acetamide (): Structural Features: Nitro (-NO₂) group at the ortho position of the phenyl ring and an acetamide backbone instead of butanamide. Biological Activity: Enhanced bioactivity in medicinal chemistry applications due to the nitro group’s electron-deficient aromatic system, which facilitates interactions with biological targets . Unique Aspect: The nitro group increases reactivity but may reduce metabolic stability compared to ethoxy-substituted derivatives.

N-(2-ethoxyphenyl)-2-(3-methylphenyl)acetamide ():

- Structural Features : Methyl (-CH₃) group at the meta position of the phenyl ring.

- Biological Activity : Reported antifungal and enzyme inhibitory properties, likely due to the hydrophobic methyl group improving membrane permeability .

Structural Analogs with Modified Backbones

- N-(diphenylmethyl)-2-phenylbutanamide (): Structural Features: Diphenylmethyl group replaces the ethoxyphenyl substituent.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects | References |

|---|---|---|---|---|

| This compound | 2-ethoxyphenyl, phenoxy, butanamide | Potential enzyme inhibition | Balanced solubility and stability | - |

| N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide | 5-Cl, 2-OCH₃, phenoxy, butanamide | Lipoxygenase inhibition, anticancer | Chloro enhances target affinity | |

| N-(2-ethoxyphenyl)-2-(2-nitrophenyl)acetamide | 2-NO₂, 2-OCH₂CH₃, acetamide | High reactivity in drug design | Nitro improves bioactivity | |

| N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-phenylbutanamide | 3-F, methoxyethyl, phenylbutanamide | Improved bioavailability | Fluorine enhances electronegativity | |

| N-(2-ethoxyphenyl)-2-(3-methylphenyl)acetamide | 3-CH₃, 2-OCH₂CH₃, acetamide | Antifungal, enzyme inhibition | Methyl boosts membrane permeability |

Discussion of Research Findings

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance target binding but may compromise metabolic stability. Hydrophobic groups (e.g., -CH₃) improve membrane permeability but reduce solubility .

- Backbone Modifications : Butanamide derivatives generally exhibit prolonged half-lives compared to acetamides due to increased chain length, though this may reduce binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.